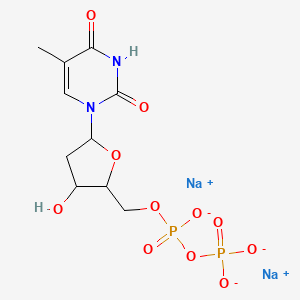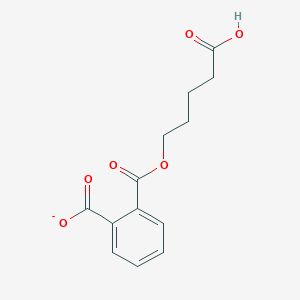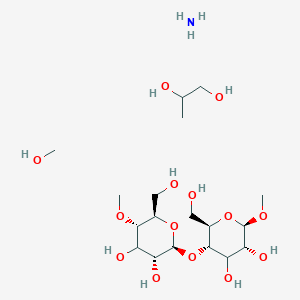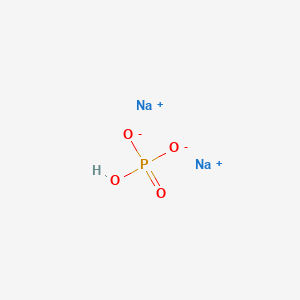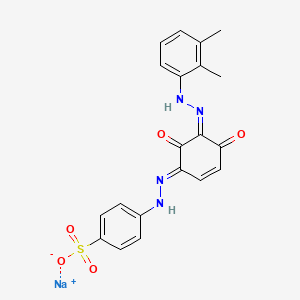
(+)-Donepezil Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Donepezil Hydrochloride is a cholinesterase inhibitor primarily used in the treatment of Alzheimer’s disease. It enhances cognitive function by increasing the concentration of acetylcholine in the brain, which is crucial for memory and learning processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Donepezil Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the indanone intermediate: This is achieved through a Friedel-Crafts acylation reaction.
Reduction and cyclization: The indanone intermediate is reduced and cyclized to form the indanone derivative.
Formation of the piperidine ring: This involves the reaction of the indanone derivative with a piperidine derivative under specific conditions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the piperidine nitrogen.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
Major Products Formed:
Oxidation products: Include hydroxylated derivatives.
Reduction products: Include reduced piperidine derivatives.
Substitution products: Include various substituted aromatic and piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : (+)-Donepezil Hydrochloride is used as a model compound in the study of cholinesterase inhibitors and their synthetic analogs. Biology : It is used in research on neurotransmission and the role of acetylcholine in cognitive functions. Medicine : The primary application is in the treatment of Alzheimer’s disease, but it is also studied for potential use in other neurodegenerative disorders. Industry : The compound is used in the pharmaceutical industry for the development of cognitive enhancers and related drugs.
Mecanismo De Acción
(+)-Donepezil Hydrochloride exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the concentration of acetylcholine increases, enhancing cholinergic transmission. This leads to improved cognitive function in patients with Alzheimer’s disease. The molecular targets include the active site of acetylcholinesterase and the pathways involved in cholinergic neurotransmission.
Similar Compounds
Rivastigmine: Another cholinesterase inhibitor used in Alzheimer’s treatment.
Galantamine: Also used to treat cognitive decline in Alzheimer’s patients.
Tacrine: An older cholinesterase inhibitor with a similar mechanism of action.
Uniqueness: : this compound is unique in its selectivity and potency as an acetylcholinesterase inhibitor. It has a longer half-life compared to some other cholinesterase inhibitors, allowing for once-daily dosing. Additionally, it has a favorable side effect profile, making it a preferred choice for many patients.
Propiedades
Número CAS |
142097-05-0 |
|---|---|
Fórmula molecular |
C₂₄H₃₀ClNO₃ |
Peso molecular |
415.95 |
Sinónimos |
(R)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


